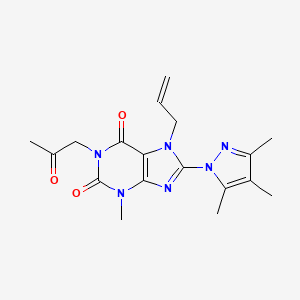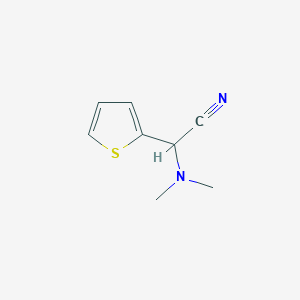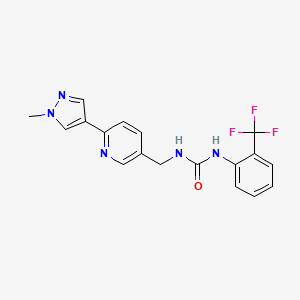![molecular formula C13H12N2O3S B2553517 N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-56-4](/img/structure/B2553517.png)
N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as MBTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide:
Antibacterial Agents
N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: has shown potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains .
Antifungal Applications
This compound has also been investigated for its antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This application is particularly important in agriculture, where fungal infections can devastate crops .
Anticancer Research
In cancer research, N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied for its ability to induce apoptosis in cancer cells. Its mechanism involves the activation of certain pathways that lead to programmed cell death, making it a potential candidate for chemotherapy drugs .
Anti-inflammatory Agents
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it useful in treating inflammatory diseases such as arthritis and other autoimmune disorders .
Antioxidant Properties
Research has shown that this compound can act as an antioxidant, neutralizing free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or pharmaceuticals aimed at enhancing cellular health .
Neuroprotective Effects
N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: has been explored for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit enzymes that contribute to the progression of cancer or inflammatory diseases, making it a valuable tool in drug development .
Photodynamic Therapy
In photodynamic therapy, this compound can be used as a photosensitizer. When exposed to light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections or tumors .
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-3-2-4-10-11(8)14-13(19-10)15-12(16)9-7-17-5-6-18-9/h2-4,7H,5-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXZFKNUVNJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)


![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)


![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)